molecular formula C23H20N4O3S B1223814 N-(1H-benzimidazol-2-yl)-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide

N-(1H-benzimidazol-2-yl)-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide

Cat. No.: B1223814
M. Wt: 432.5 g/mol
InChI Key: GCKKMKDOAFFCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-yl)-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide is a sulfonamide.

Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial Evaluation : Derivatives of N-benzimidazol-1-yl-methyl-benzamide have been evaluated for their antimicrobial activity against various bacteria and fungi, showing significant effectiveness (Sethi et al., 2016).
  • Anti-Tubercular Agents : Substituted benzimidazoles, related to the compound , have shown promise as anti-tubercular agents against different strains of mycobacterium species (Manivannan, 2019).

Anti-Inflammatory and Anticancer Activity

  • Antiproliferative Agents : N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2-(Substituted-styryl)Aniline derivatives, structurally related to the compound of interest, have been investigated as antiproliferative agents, showing potential in experimental oncology (Chhajed et al., 2020).
  • Anti-Inflammatory Activity : Research has shown that N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives possess significant anti-inflammatory activity (Bhor & Sable, 2022).

Other Applications

  • Polymerase Inhibitors : Phenyl-substituted benzimidazole carboxamide derivatives have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors, offering potential therapeutic applications (Penning et al., 2010).
  • Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides, related to the chemical structure , have been studied for their cardiac electrophysiological activity, indicating potential in treating arrhythmias (Morgan et al., 1990).

Properties

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide

InChI

InChI=1S/C23H20N4O3S/c1-2-15-27(18-10-4-3-5-11-18)31(29,30)19-12-8-9-17(16-19)22(28)26-23-24-20-13-6-7-14-21(20)25-23/h2-14,16H,1,15H2,(H2,24,25,26,28)

InChI Key

GCKKMKDOAFFCMR-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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